4-[(4-Pentenyloxy)methyl]piperidine hydrochloride
Description
4-[(4-Pentenyloxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a 4-pentenyloxy methyl substituent at the 4-position of the piperidine ring. Piperidine-based compounds are widely studied in medicinal and organic chemistry due to their versatile pharmacological properties and synthetic utility. The pentenyloxy group introduces an aliphatic ether chain with a terminal double bond, which may influence lipophilicity, reactivity, and biological interactions .
Properties
IUPAC Name |
4-(pent-4-enoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-3-4-9-13-10-11-5-7-12-8-6-11;/h2,11-12H,1,3-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVLNQIJEOMOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Pentenyloxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-pentenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Pentenyloxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(4-Pentenyloxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 4-[(4-Pentenyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Key Structural Features of Piperidine Derivatives
Notes:
- Branched alkenyl substituents (e.g., 3-methyl-2-butenyloxy) may introduce steric hindrance, affecting receptor binding compared to linear chains .
- Aromatic substituents (e.g., trifluoromethylphenoxy) confer electronic effects (e.g., electron withdrawal) that alter piperidine’s basicity and stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The pentenyloxy group’s alkene may render the compound prone to oxidation, necessitating inert storage conditions .
- Aromatic derivatives (e.g., trifluoromethylphenoxy) exhibit higher LogP values, favoring lipid-rich environments .
Table 3: Hazard and Regulatory Profiles
Key Points :
Recommendations :
- Prioritize experimental studies on the compound’s stability, solubility, and acute toxicity.
- Explore its utility in catalytic or medicinal chemistry, leveraging the alkene’s reactivity for further functionalization.
Biological Activity
4-[(4-Pentenyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H22ClNO. It is primarily utilized in scientific research and pharmaceutical applications due to its unique structural properties, which facilitate various biological interactions and potential therapeutic effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes within biological systems. The compound's structure allows it to bind selectively to various molecular targets, modulating their activity and influencing biochemical pathways.
The interaction with receptors can lead to various physiological responses, including modulation of neurotransmitter release, alteration of signal transduction pathways, and potential therapeutic effects in conditions such as neurodegenerative diseases and pain management.
Research Findings
Recent studies have explored the pharmacological implications of this compound, particularly in the context of neuropeptide Y (NPY) receptor interactions. NPY is involved in critical physiological processes such as energy balance, anxiety regulation, and food intake. Compounds similar to this compound have shown promise as selective antagonists for NPY receptors, suggesting potential applications in treating obesity and anxiety disorders .
Table 1: Summary of Biological Activities
Case Studies
-
Neuropeptide Y Receptor Antagonism
- A study assessed the structure-activity relationship (SAR) of compounds related to this compound. The findings indicated that modifications at specific positions significantly influenced receptor binding affinity and antagonist potency, with some derivatives exhibiting IC50 values in the nanomolar range for NPY Y2 receptors .
- Therapeutic Applications
Synthetic Routes
The synthesis of this compound typically involves the reaction between piperidine and 4-pentenyl chloride under basic conditions. This process ensures high yield and purity, making it suitable for both laboratory and industrial applications.
- Molecular Formula : C11H22ClNO
- Molecular Weight : 221.76 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water and organic solvents
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
